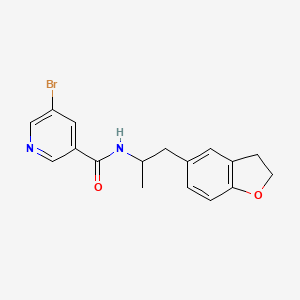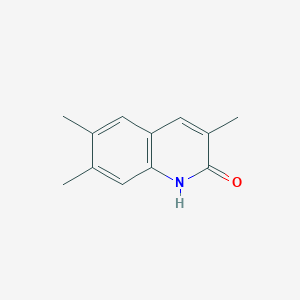![molecular formula C11H15BFNO4 B2535736 (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid CAS No. 2246573-76-0](/img/structure/B2535736.png)
(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is similar to the one you’re asking about . It has a molecular weight of 267.09 and its IUPAC name is (3-(((tert-butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid .
Synthesis Analysis
While specific synthesis methods for your compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The InChI code for the similar compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is 1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) .Chemical Reactions Analysis
Boronic acids and their derivatives are known for their versatility in chemical reactions. They can undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The similar compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is a solid at 20°C . It’s soluble in methanol .Scientific Research Applications
Dipeptide Synthesis
The compound, being a tert-butyloxycarbonyl-protected amino acid, can be used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It protects the amino group, preventing it from reacting until the desired moment in the synthesis process .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . Boronic acids, such as this compound, are commonly used in this reaction due to their stability and environmental benignity .
Synthesis of Borinic Acid Derivatives
The compound can be used in the synthesis of borinic acid derivatives . Borinic acids are a class of compounds that have found use in various areas of chemistry, including catalysis and materials science .
Formation of N-tert-Butoxycarbonyl Anhydride
The compound can potentially be used in the formation of N-tert-butoxycarbonyl anhydride . This is a type of compound that has been found to form spontaneously with peptide length .
Synthesis of Ionic Liquids
The compound can be used in the synthesis of ionic liquids . These are salts that are liquid at room temperature and have found use in a variety of applications, including as solvents and in electrochemistry .
Organic Synthesis
The compound can be used in various types of organic synthesis . The Boc group can protect reactive groups in a molecule, allowing for selective reactions to take place .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-8-6-4-5-7(9(8)13)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSNKVNRPSQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

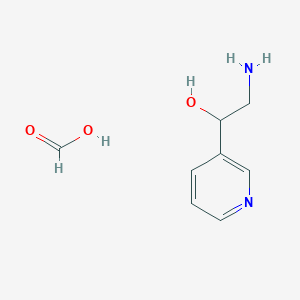

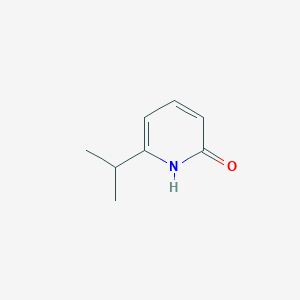
![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)
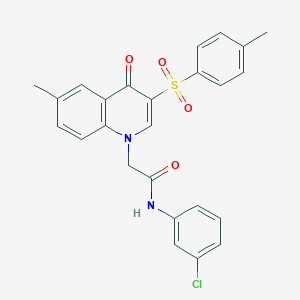
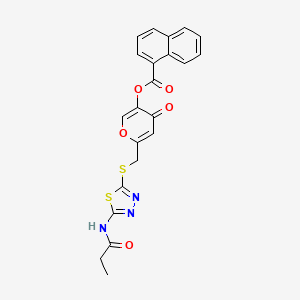
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2535667.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)
![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)

